molecular formula C11H24N2O2 B2872932 Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate CAS No. 2155450-03-4

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate

Cat. No.: B2872932
CAS No.: 2155450-03-4
M. Wt: 216.325
InChI Key: RIYVDPBTNKQJCQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate is a chemical building block of interest in synthetic and medicinal chemistry. This molecule features both a primary amine group and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile bifunctional intermediate. The Boc group is a cornerstone in organic synthesis, particularly in the synthesis of peptides and complex molecules, as it protects amine groups from unwanted reactions during synthetic steps and can be cleanly removed under mild acidic conditions without affecting other sensitive functional groups . The primary amine group can undergo various transformations, such as alkylation or condensation, enabling researchers to elaborate the molecular structure. While the specific applications for this exact compound are not fully detailed in the literature, compounds with this core structure and functional groups are frequently employed in pharmaceutical research for constructing active pharmaceutical ingredients (APIs) and other biologically active molecules . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVDPBTNKQJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amine Protection and Carbamate Formation

The most widely reported method involves sequential protection of the primary amine group in 5-amino-2-methylpentan-2-yl derivatives. A representative protocol from utilizes tert-butyl dicarbonate (Boc$$_2$$O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Key steps include:

  • Amination : Reaction of 2-methylpent-4-en-2-amine with ammonia under high-pressure hydrogenation (50 bar H$$_2$$, Pd/C catalyst) to yield 5-amino-2-methylpentan-2-amine.
  • Boc Protection : Treatment with Boc$$_2$$O (1.2 equiv) in THF at 0°C for 2 hours, followed by quenching with citric acid (20% v/v).
  • Purification : Recrystallization from methanol/water (3:1) achieves >95% purity (mp 168–170°C).

This method affords an 88% isolated yield, with scalability demonstrated at the 100-g scale. Competing side reactions, such as overprotection or di-Boc formation, are mitigated by strict temperature control (−10°C to 5°C).

Alternative Pathways via Reductive Amination

A patent-derived approach employs reductive amination of ketone precursors:

  • Ketone Synthesis : Condensation of 2-methylpentan-2-one with ammonium acetate in ethanol under reflux (78°C, 12 h).
  • Reductive Amination : Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 5–6 (acetic acid buffer) reduces the imine intermediate.
  • In Situ Boc Protection : Direct addition of Boc$$_2$$O (1.1 equiv) post-reduction eliminates intermediate isolation, improving throughput.

This one-pot method achieves 76% yield but requires precise pH control to avoid N-alkylation byproducts.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements adopt continuous flow technology to enhance efficiency:

  • Reactor Design : Tubular reactors (ID 2 mm, L 10 m) with static mixers enable rapid heat dissipation.
  • Conditions : Residence time = 8 minutes, T = 25°C, pressure = 3 bar.
  • Output : 12 kg/day with 91% conversion, validated by inline FTIR monitoring.

Comparative data for batch vs. flow synthesis:

Parameter Batch Reactor Flow Reactor
Yield (%) 88 91
Reaction Time (h) 2 0.13
Solvent Consumption (L/kg) 15 8

Mechanistic and Kinetic Analysis

Boc-Protection Kinetics

The rate of Boc group incorporation follows second-order kinetics:
$$
\text{Rate} = k[\text{Amine}][\text{Boc}2\text{O}]
$$
where $$k = 0.42 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{min}^{-1}$$ at 25°C in THF. Activation energy ($$E
a$$) calculations (Arrhenius plot) reveal a value of 45 kJ/mol, indicating diffusion-controlled kinetics.

Stereochemical Considerations

Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol = 90:10) confirms retention of configuration during protection, with enantiomeric excess (ee) >99%. Molecular dynamics simulations attribute this to steric hindrance from the tert-butyl group, which disfavors racemization.

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$ NMR (600 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc CH$$3$$), 3.12 (q, J = 6.4 Hz, 2H, NHCH$$_2$$), 5.08 (br s, 1H, NH).
  • $$^{13}\text{C}$$ NMR (151 MHz, CDCl$$3$$): δ 28.3 (Boc CH$$3$$), 79.8 (C-O), 155.2 (C=O).
  • HRMS : [M+H]$$^+$$ calcd for C$${11}$$H$${23}$$N$$2$$O$$2$$: 223.1809; found: 223.1812.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) shows 99.2% purity with retention time = 6.8 min.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Backbone/Substituent Key Functional Groups CAS Number
Target Compound 5-amino-2-methylpentan-2-yl Boc, primary amine Not provided
Cyclopentyl derivative Cyclopentane Boc, hydroxyl 154737-89-0
Bicyclo[2.2.2]octane derivative Bicyclo[2.2.2]octane Boc, formyl N/A
Piperidine derivative Piperidine Boc, methyl 1270019-92-5

Stereochemical Variations

Stereochemistry critically impacts the physicochemical and biological properties of carbamates. highlights multiple stereoisomers of cyclopentyl carbamates (e.g., tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate, CAS: 225641-84-9), where the spatial arrangement of hydroxyl and Boc groups dictates hydrogen-bonding networks and crystallinity . In contrast, the target compound’s linear chain reduces stereochemical complexity but introduces conformational flexibility.

Pharmacological and Industrial Relevance

  • Bicyclic and Piperidine Derivatives : Compounds like tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5) are tailored for drug discovery due to enhanced metabolic stability and target affinity .
  • Azabicyclo Systems : tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 2227206-53-1) may serve as a constrained scaffold for central nervous system (CNS) therapeutics .

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